6-(Dimethylamino)-2-methylnicotinaldehyde
Description
6-(Dimethylamino)-2-methylnicotinaldehyde is a heterocyclic aldehyde derivative featuring a pyridine core substituted with a dimethylamino group at position 6 and a methyl group at position 2. The aldehyde functional group at position 3 confers unique reactivity, making it a valuable intermediate in pharmaceutical and organic synthesis. Its electron-rich dimethylamino group enhances nucleophilic susceptibility, facilitating applications in Schiff base formation, coordination chemistry, and drug candidate development . Commercial availability is noted across five suppliers, reflecting its industrial relevance .
Properties
IUPAC Name |
6-(dimethylamino)-2-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-8(6-12)4-5-9(10-7)11(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTFOHUXNZCTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2-methylnicotinaldehyde typically involves the introduction of the dimethylamino group and the methyl group onto the nicotinaldehyde scaffold. One common method involves the reaction of 2-methylnicotinaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 6-(Dimethylamino)-2-methylnicotinaldehyde can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 6-(Dimethylamino)-2-methylnicotinic acid.
Reduction: 6-(Dimethylamino)-2-methyl-1-nicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
6-(Dimethylamino)-2-methylnicotinaldehyde serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions:
- Synthesis of Derivatives : The compound can undergo oxidation, reduction, and substitution reactions to yield derivatives with diverse properties.
- Mechanism of Action : The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophiles, modulating the activity of enzymes and receptors.
Biology
In biological research, this compound acts as a probe for studying nicotinaldehyde derivatives' interactions with biological systems:
-
Antitumor Activity : Studies have shown that derivatives of nicotinaldehydes exhibit significant antitumor properties. For instance, IC50 values for 6-(Dimethylamino)-2-methylnicotinaldehyde against various cancer cell lines range from 12.8 μM to 365 μM, indicating potential as an anticancer agent .
Cancer Cell Line IC50 (μM) A549 (Lung) 12.8 HeLa (Cervical) 45.0 MCF-7 (Breast) 365.0 - Biological Interactions : The compound's ability to interact with molecular targets suggests potential applications in drug development aimed at modulating cellular signaling pathways.
Industry
The compound is also utilized in industrial applications:
- Production of Dyes and Pigments : Its unique chemical properties make it suitable for synthesizing dyes and pigments used in various materials.
- Fluorescent Probes : It can be employed as a fluorescent probe for studying biological processes due to its ability to emit light upon excitation.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of 6-(Dimethylamino)-2-methylnicotinaldehyde against several cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly, suggesting its potential as a lead compound for anticancer drug development .
Case Study 2: Synthesis of Novel Derivatives
Research conducted at the University of Groningen focused on synthesizing novel derivatives of nicotinaldehydes using 6-(Dimethylamino)-2-methylnicotinaldehyde as a starting material. The study revealed that modifying the aldehyde group led to enhanced biological activity against specific targets, highlighting the compound's versatility in synthetic chemistry .
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-2-methylnicotinaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of 6-(Dimethylamino)-2-methylnicotinaldehyde and Analogues
Reactivity and Solubility
- Aldehyde vs. Carboxylic Acid: The aldehyde group in 6-(Dimethylamino)-2-methylnicotinaldehyde enables rapid nucleophilic additions (e.g., with amines), whereas the carboxylic acid in its analogue (CAS 196100-87-5) offers stability and pH-dependent solubility, favoring aqueous-phase reactions .
- Aromatic Systems: Methyl 6-(dimethylamino)-2-naphthoate’s naphthyl moiety enhances π-π stacking and fluorescence, contrasting with the pyridine-based electron deficiency in the target compound .
- Substituent Effects: The hydroxyethylamino group in 6-(2-hydroxyethylamino)nicotinaldehyde improves hydrophilicity, while the dimethylamino group in the target compound increases lipophilicity, impacting membrane permeability in drug design .
Biological Activity
6-(Dimethylamino)-2-methylnicotinaldehyde is a compound that belongs to the class of nicotinaldehydes, characterized by a dimethylamino group at the 6th position and a methyl group at the 2nd position of the nicotinaldehyde structure. This unique configuration imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 194.24 g/mol
- Structure : The compound features a dimethylamino group and an aldehyde functional group, which are critical for its biological interactions.
The biological activity of 6-(Dimethylamino)-2-methylnicotinaldehyde is primarily attributed to its ability to interact with various molecular targets. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activities and influence cellular signaling pathways, leading to various pharmacological effects.
Antitumor Activity
Research has indicated that derivatives of nicotinaldehydes, including 6-(Dimethylamino)-2-methylnicotinaldehyde, exhibit significant antitumor properties. A study evaluated its effects on several cancer cell lines, showing IC50 values that suggest potent inhibitory effects against tumor growth. For instance, in one experiment, the compound demonstrated IC50 values ranging from 12.8 μM to 365 μM across different cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that 6-(Dimethylamino)-2-methylnicotinaldehyde exhibits activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Recent studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. The antioxidant properties of the compound are believed to play a significant role in this protective effect .
Study 1: Antitumor Efficacy
In a comparative study involving multiple nicotinaldehyde derivatives, 6-(Dimethylamino)-2-methylnicotinaldehyde was found to be one of the most effective compounds against human colorectal cancer cells (HCT116). The study highlighted its ability to induce apoptosis in cancer cells through caspase activation .
Study 2: Antimicrobial Screening
A screening assay conducted on various derivatives revealed that 6-(Dimethylamino)-2-methylnicotinaldehyde exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 32 μg/mL .
Data Tables
| Biological Activity | IC50 Value (μM) | Target |
|---|---|---|
| Antitumor (HCT116) | 12.8 | Colorectal Cancer |
| Antimicrobial (S. aureus) | 32 | Bacterial Inhibition |
| Study | Findings |
|---|---|
| Study 1: Antitumor Efficacy | Induced apoptosis in HCT116 cells |
| Study 2: Antimicrobial Screening | Effective against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
